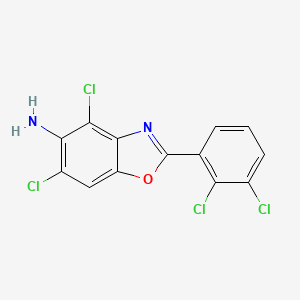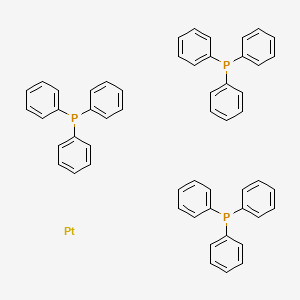
Platinum, tris(triphenylphosphine)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Platinum, tris(triphenylphosphine)- can be synthesized by reducing platinum(II) triphenylphosphine complexes with alcoholic potassium hydroxide or hydrazine . Another method involves treating tetrakis(triphenylphosphine)platinum(0) with hot ethanol . The reaction conditions typically involve the use of an inert atmosphere to prevent oxidation and the use of solvents such as ethanol or dichloromethane .
Industrial Production Methods
While specific industrial production methods for Platinum, tris(triphenylphosphine)- are not widely documented, the synthesis methods used in laboratories can be scaled up for industrial production. This would involve the use of larger reactors and more efficient purification techniques to obtain the desired product in higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum, tris(triphenylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form platinum(II) derivatives.
Substitution: Reacts with mineral acids to form hydride complexes.
Addition: Reacts with carbon dioxide to form carbonato-complexes.
Common Reagents and Conditions
Oxidation: Oxygen is used as the oxidizing agent.
Substitution: Mineral acids such as hydrochloric acid are used.
Addition: Carbon dioxide is used under controlled conditions.
Major Products Formed
Oxidation: Platinum(II) derivatives such as cis-PtCl₂(PPh₃)₂.
Substitution: Hydride complexes such as trans-PtCl(H)(PPh₃)₂.
Addition: Carbonato-complexes such as (Ph₃P)₂PtCO₃.
Applications De Recherche Scientifique
Platinum, tris(triphenylphosphine)- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Platinum, tris(triphenylphosphine)- involves its ability to form stable complexes with various ligands. This allows it to participate in a variety of chemical reactions, including oxidation, substitution, and addition .
Comparaison Avec Des Composés Similaires
Platinum, tris(triphenylphosphine)- can be compared with other similar compounds such as:
Tetrakis(triphenylphosphine)platinum(0): Contains four triphenylphosphine ligands and is used as a precursor to other platinum complexes.
Tetrakis(triphenylphosphine)palladium(0): Similar structure but contains palladium instead of platinum.
Tetrakis(triphenylphosphine)nickel(0): Contains nickel and is used in different catalytic processes.
The uniqueness of Platinum, tris(triphenylphosphine)- lies in its specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
13517-35-6 |
|---|---|
Formule moléculaire |
C54H45P3Pt |
Poids moléculaire |
981.9 g/mol |
Nom IUPAC |
platinum;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.Pt/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H; |
Clé InChI |
USDYNYGJOWWFKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


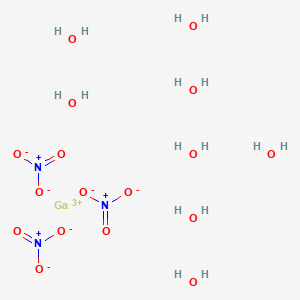
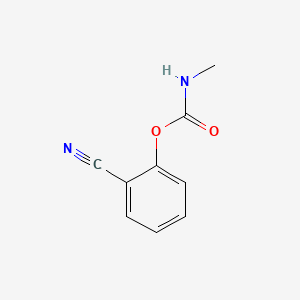
![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)
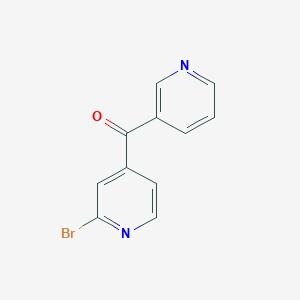

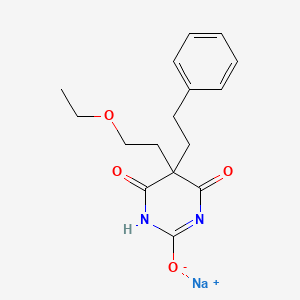
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)
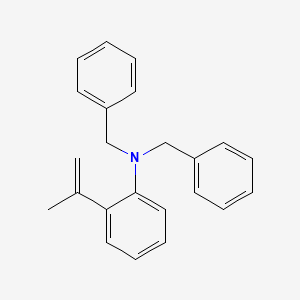

![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)
